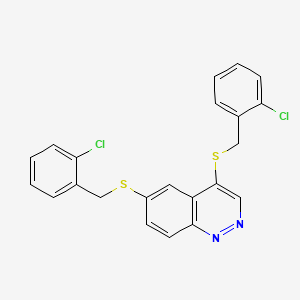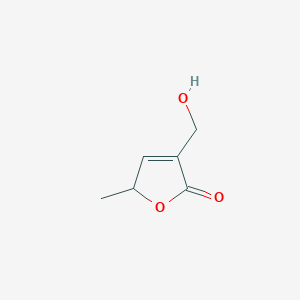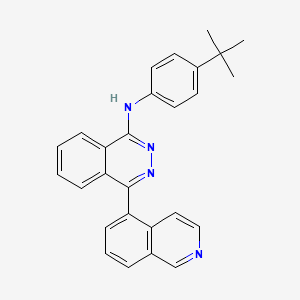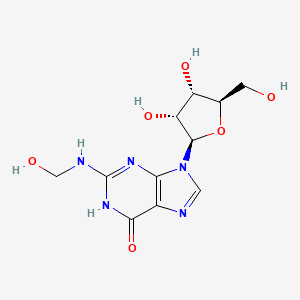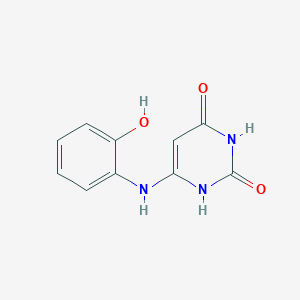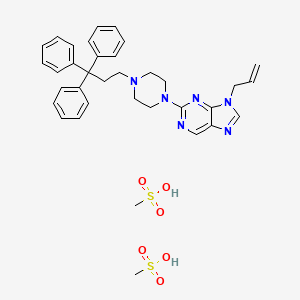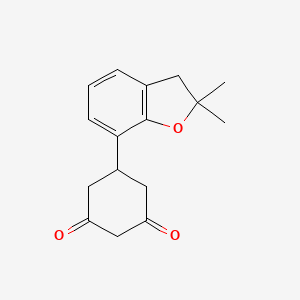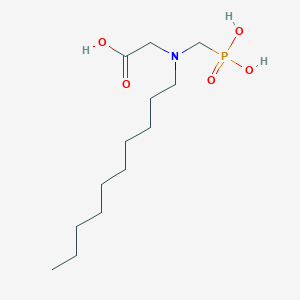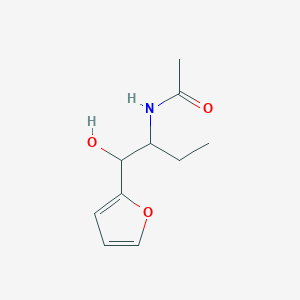
4-Ethoxy-5-(morpholin-4-yl)-2-(propan-2-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. A common route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the ethoxy group: This step might involve the ethylation of a hydroxyl group on the pyridazinone ring.
Morpholine substitution: This step involves the substitution of a leaving group on the pyridazinone ring with morpholine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the ethoxy or isopropyl groups.
Reduction: Reduction reactions could target the pyridazinone ring or the morpholine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the ethoxy, isopropyl, or morpholine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents such as alkyl halides for alkylation or amines for amination reactions.
Major Products
The major products would depend on the specific reactions and conditions but might include various substituted pyridazinones or derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in enzyme inhibition studies.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one
- 4-Ethoxy-2-isopropyl-5-piperidinopyridazin-3(2H)-one
Uniqueness
4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one might be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
51659-92-8 |
|---|---|
Fórmula molecular |
C13H21N3O3 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
4-ethoxy-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C13H21N3O3/c1-4-19-12-11(15-5-7-18-8-6-15)9-14-16(10(2)3)13(12)17/h9-10H,4-8H2,1-3H3 |
Clave InChI |
QTNZHOSGYSGSBW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=NN(C1=O)C(C)C)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
![8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine](/img/structure/B12904855.png)
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/structure/B12904858.png)
![3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12904859.png)
